molecular formula C19H20N4O2 B2717098 N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide CAS No. 1385481-63-9

N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide

Cat. No.: B2717098
CAS No.: 1385481-63-9
M. Wt: 336.395
InChI Key: FWSWSZBODHFGSP-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide is an organic compound with a complex structure that includes a cyano group, a methylphenyl group, and a dimethylcarbamoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the cyano and methylphenyl groups through nucleophilic substitution reactions. The dimethylcarbamoylamino group can be introduced via carbamoylation reactions using dimethylcarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to control reaction conditions precisely. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or carboxylic acid derivatives, while reduction typically produces amines.

Scientific Research Applications

N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the dimethylcarbamoylamino group may enhance the compound’s binding affinity to proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzoate
  • N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzylamine
  • N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzyl chloride

Uniqueness

N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and dimethylcarbamoylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-7-4-5-10-16(13)17(12-20)22-18(24)14-8-6-9-15(11-14)21-19(25)23(2)3/h4-11,17H,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSWSZBODHFGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)C2=CC(=CC=C2)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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